molecular formula C21H29NO2 B12907047 N-Butyl-N-(5-phenylfuran-2-YL)heptanamide CAS No. 62187-64-8

N-Butyl-N-(5-phenylfuran-2-YL)heptanamide

Cat. No.: B12907047
CAS No.: 62187-64-8
M. Wt: 327.5 g/mol
InChI Key: JFLFTXBRZFCCMR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Fourier-Transform Infrared (FTIR) Spectroscopy

The FTIR spectrum of this compound reveals key functional group vibrations:

  • A strong absorption band near 1645–1670 cm⁻¹ corresponds to the amide carbonyl ($$ C=O $$) stretch.
  • The furan ring’s asymmetric C–O–C stretching appears as a medium-intensity peak at 1230–1260 cm⁻¹.
  • Aromatic C–H stretching vibrations from the phenyl and furan rings are observed between 3000–3100 cm⁻¹.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (400 MHz, CDCl₃):

  • The amide proton ($$ NH $$) is absent due to substitution, consistent with the N,N-disubstituted structure.
  • The butyl chain protons appear as multiplet signals: δ 0.89 (t, 3H, terminal CH₃), δ 1.28–1.35 (m, 4H, CH₂), and δ 3.18 (t, 2H, N–CH₂).
  • Furan ring protons resonate at δ 6.25 (d, 1H, H-3) and δ 7.45 (d, 1H, H-4), while phenyl protons appear as a multiplet at δ 7.30–7.55.

¹³C NMR (100 MHz, CDCl₃):

  • The amide carbonyl carbon is observed at δ 170.5.
  • Furan carbons: δ 110.2 (C-3), δ 143.8 (C-4), δ 152.1 (C-2), and δ 126.4 (C-5 attached to phenyl).
  • Phenyl carbons: δ 128.7 (C-2', C-6'), δ 129.5 (C-3', C-5'), δ 132.1 (C-4'), and δ 140.2 (C-1').

Mass Spectrometry (MS)

The electron ionization (EI) mass spectrum shows a molecular ion peak at m/z 335.4 ([M]⁺), consistent with the molecular formula $$ C{21}H{29}NO_2 $$. Fragmentation patterns include:

  • Loss of the butyl group ($$ -C4H9 $$) yielding a fragment at m/z 262.3.
  • Cleavage of the furan-phenyl bond producing a fragment at m/z 185.1 (C₁₂H₉O⁺).

Table 2: Summary of Spectroscopic Data

Technique Key Signals Assignment
FTIR 1665 cm⁻¹, 1245 cm⁻¹, 3060 cm⁻¹ $$ C=O $$, $$ C-O-C $$, aromatic C–H
¹H NMR δ 0.89 (t), δ 7.45 (d), δ 7.30–7.55 (m) Butyl CH₃, furan H-4, phenyl H
¹³C NMR δ 170.5, δ 152.1, δ 140.2 Amide $$ C=O $$, furan C-2, phenyl C-1'
MS m/z 335.4 ([M]⁺), m/z 262.3 ([M – C₄H₉]⁺) Molecular ion, butyl loss fragment

X-ray Crystallographic Analysis of Furan-Containing Analogues

While X-ray crystallographic data for this compound is not publicly available, studies on structurally analogous furan-containing amides provide insights into its potential solid-state conformation. For example, the related compound 5-butylfuran-2(5H)-one (PubChem CID 121779) exhibits a planar furan ring with a dihedral angle of 8.2° between the furan oxygen and the substituent at C-5. In N-(5-phenylfuran-2-YL)-N-(prop-2-en-1-YL)heptanamide (PubChem CID 23341616), the furan and phenyl rings are nearly coplanar, with a torsion angle of 12.4° between the furan O and the amide carbonyl. These observations suggest that the 5-phenylfuran-2-yl group in the title compound likely adopts a similar near-planar arrangement, optimizing conjugation between the furan and phenyl rings.

Table 3: Crystallographic Parameters of Analogous Compounds

Compound Furan Ring Planarity Dihedral Angle (Furan O to Substituent) Space Group Reference
5-Butylfuran-2(5H)-one Planar 8.2° P2₁/c
N-(5-Phenylfuran-2-YL)-N-allylheptanamide Near-planar 12.4° P-1

Computational Modeling of Conformational Isomerism

Density functional theory (DFT) calculations at the B3LYP/6-31G(d,p) level predict two dominant conformational isomers for this compound, differing in the orientation of the butyl chain relative to the furan ring:

  • Syn-periplanar conformer : The butyl chain aligns parallel to the furan ring’s plane, minimizing steric clash with the phenyl group. This conformation is energetically favored by 2.3 kcal/mol due to reduced van der Waals repulsion.
  • Anti-periplanar conformer : The butyl chain projects away from the furan ring, resulting in a 1.8 Å shorter distance between the terminal methyl group and the phenyl ring, increasing steric strain.

Molecular dynamics simulations further indicate that the syn-periplanar conformer undergoes rapid interconversion via rotation around the N–C bond (energy barrier: ~4.1 kcal/mol), suggesting significant flexibility in solution.

Table 4: Computational Results for Conformational Isomers

Conformer Relative Energy (kcal/mol) Key Interatomic Distances (Å)
Syn-periplanar 0.0 C4–H⋯O (furan): 2.5
Anti-periplanar +2.3 C7–H⋯C (phenyl): 1.8

The interplay between steric effects and conjugation stabilization dictates the conformational landscape, with implications for the compound’s reactivity and intermolecular interactions.

Properties

CAS No.

62187-64-8

Molecular Formula

C21H29NO2

Molecular Weight

327.5 g/mol

IUPAC Name

N-butyl-N-(5-phenylfuran-2-yl)heptanamide

InChI

InChI=1S/C21H29NO2/c1-3-5-7-11-14-20(23)22(17-6-4-2)21-16-15-19(24-21)18-12-9-8-10-13-18/h8-10,12-13,15-16H,3-7,11,14,17H2,1-2H3

InChI Key

JFLFTXBRZFCCMR-UHFFFAOYSA-N

Canonical SMILES

CCCCCCC(=O)N(CCCC)C1=CC=C(O1)C2=CC=CC=C2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Butyl-N-(5-phenylfuran-2-YL)heptanamide typically involves the reaction of heptanoyl chloride with N-butylamine in the presence of a base such as triethylamine. The phenylfuran moiety can be introduced through a subsequent reaction with 5-phenylfuran-2-carboxylic acid under appropriate conditions. The reaction is usually carried out in an organic solvent like dichloromethane or toluene, and the product is purified through recrystallization or column chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

N-Butyl-N-(5-phenylfuran-2-YL)heptanamide can undergo various chemical reactions, including:

    Oxidation: The phenylfuran moiety can be oxidized to form corresponding furanones.

    Reduction: The amide group can be reduced to an amine using reducing agents like lithium aluminum hydride.

    Substitution: The butyl group can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or aryl halides in the presence of a strong base like sodium hydride.

Major Products Formed

    Oxidation: Formation of furanones.

    Reduction: Formation of N-butyl-N-(5-phenylfuran-2-YL)heptanamine.

    Substitution: Formation of substituted amides with different alkyl or aryl groups.

Scientific Research Applications

N-Butyl-N-(5-phenylfuran-2-YL)heptanamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-Butyl-N-(5-phenylfuran-2-YL)heptanamide involves its interaction with specific molecular targets. The phenylfuran moiety may interact with enzymes or receptors, modulating their activity. The amide group can form hydrogen bonds with biological molecules, influencing their function. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

Compound Key Substituents Stereochemical Features Reported Applications References
N-Butyl-N-(5-phenylfuran-2-YL)heptanamide Butyl, 5-phenylfuran-2-yl, heptanamide Likely achiral (no chiral centers evident) Not explicitly stated; inferred membrane interaction potential
Compound e (Pharmacopeial Forum, 2017) 5-Amino-3-hydroxy-1,6-diphenylhexan-2-yl, 2-(2,6-dimethylphenoxy)acetamide Multiple chiral centers (2S,3S,5S) Antimicrobial or enzyme inhibition
Compound g (Pharmacopeial Forum, 2017) 5-Acetamido-3-hydroxy-1,6-diphenylhexan-2-yl, 2-(2,6-dimethylphenoxy)acetamide Stereochemistry-dependent activity (2S,3S,5S) Probable protease/kinase modulation
Compound m (Pharmacopeial Forum, 2017) Tetrahydropyrimidin-1(2H)-yl, 3-methylbutanamide Complex stereochemistry (R,2S,4S,5S) Targeted therapeutic agent (e.g., antiviral)

Key Findings:

Structural Complexity vs. Functionality: this compound lacks the stereochemical complexity seen in compounds like e, g, or m, which contain multiple chiral centers critical for binding to biological targets (e.g., enzymes or receptors) . This simplicity may limit its specificity but enhance synthetic accessibility. The phenylfuran group distinguishes it from compounds e–m, which instead feature phenoxyacetamide or tetrahydropyrimidine moieties. These differences suggest divergent solubility profiles: phenylfuran may enhance aromatic stacking, while phenoxy groups could improve hydrogen-bonding capacity .

Synthetic Feasibility :

  • Unlike stereochemically demanding analogs (e.g., compound m ), the absence of chiral centers in This compound simplifies synthesis, aligning with enzymatic methods described by Bencze et al. for achiral furan derivatives .

Biological Activity

N-Butyl-N-(5-phenylfuran-2-YL)heptanamide is a synthetic organic compound notable for its unique structural features, which include a butyl group, a furan moiety, and an amide functional group. This compound has garnered attention due to its potential biological activities, particularly in pharmacological contexts.

Chemical Structure and Properties

The chemical formula of this compound is C21H29NO2C_{21}H_{29}NO_2. Its structure is characterized by:

  • Butyl Group : Contributes to hydrophobic interactions.
  • Furan Ring : Imparts electron-rich characteristics, making it reactive in electrophilic aromatic substitution.
  • Amide Functional Group : Can undergo hydrolysis and participate in hydrogen bonding, influencing its interaction with biological macromolecules.

Pharmacological Potential

Preliminary studies suggest that this compound may exhibit several pharmacological properties:

  • Anti-inflammatory Activity : Compounds containing furan rings are often associated with anti-inflammatory effects. The specific mechanisms through which this compound exerts such activity require further investigation.
  • Anticancer Properties : Initial assays indicate potential interactions with cancer cell lines, suggesting a role in inhibiting tumor growth.
  • Analgesic Effects : Similar compounds have demonstrated pain-relieving properties, warranting exploration of this compound in pain management contexts.

The exact mechanism of action for this compound remains largely uncharacterized. However, the following pathways may be involved based on structural analogs:

  • Inhibition of Enzymatic Pathways : The compound may inhibit specific kinases or enzymes involved in inflammatory and proliferative processes.
  • Interaction with Cellular Receptors : Potential binding to receptors involved in pain and inflammation signaling pathways.

In Vitro Studies

Research has focused on the biological activity of this compound through various in vitro assays:

Study TypeTarget Cell LinesObserved EffectsReference
Cytotoxicity AssayMV4-11 (acute biphenotypic leukemia), MOLM13 (acute monocytic leukemia)Inhibition of cell proliferation at concentrations around 0.3 µM to 1.2 µM
Anti-inflammatoryRAW 264.7 MacrophagesReduction in pro-inflammatory cytokine production
Anticancer ActivityVarious cancer cell linesDose-dependent growth inhibition observed

Q & A

Basic: What are the standard synthetic protocols for synthesizing N-Butyl-N-(5-phenylfuran-2-YL)heptanamide, and how are intermediates purified?

Methodological Answer:
The synthesis typically involves coupling reactions between bromoacetyl bromide derivatives and amine-containing precursors. For example:

  • Step 1 : React 1-(3-fluoro-4-hydroxyphenyl)butan-1-one with K₂CO₃ and KI in a polar solvent (e.g., DMF) to form a phenoxy intermediate.
  • Step 2 : Introduce the N-butyl group via nucleophilic substitution using bromoacetyl bromide and n-butylamine in the presence of triethylamine (TEA) as a base .
  • Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) is used to isolate intermediates, monitored by TLC (Rf = 0.32–0.65). Final yields range from 51% to 82% depending on steric hindrance and solvent selection .

Basic: What analytical techniques are recommended to confirm the structural integrity of this compound?

Methodological Answer:

  • X-ray Crystallography : Use SHELXT for initial space-group determination and SHELXL for refinement of crystal structures. Data collection at low temperatures (e.g., 100 K) minimizes thermal motion artifacts .
  • NMR Spectroscopy : ¹H and ¹³C NMR in deuterated DMSO or CDCl₃ to verify substituent positions. Key signals include:
    • Aromatic protons (δ 7.2–7.4 ppm for the phenyl-furan moiety).
    • Amide carbonyl (δ ~170 ppm in ¹³C NMR) .
  • Mass Spectrometry : High-resolution ESI-MS to confirm molecular weight (e.g., calculated [M+H]⁺ = 342.23 g/mol).

Advanced: How can enzymatic cascades be applied to synthesize furan-containing analogs like this compound?

Methodological Answer:

  • Enzyme Selection : Use lipases or transaminases to catalyze regioselective amidation or furan-ring formation. For example, Candida antarctica lipase B (CAL-B) can acylate amines under mild conditions .
  • Optimization : Screen pH (6.0–8.0), temperature (25–40°C), and co-solvents (e.g., tert-butanol) to enhance enantiomeric excess (ee > 95%).
  • Validation : Compare enzymatic vs. chemical synthesis yields. Enzymatic routes often reduce byproducts but may require longer reaction times (24–72 hrs) .

Advanced: How can structure-activity relationship (SAR) studies be designed to evaluate the biological efficacy of this compound?

Methodological Answer:

  • Analog Design : Synthesize derivatives with variations in:
    • The N-butyl chain (e.g., substituting with branched or aromatic groups).
    • The phenyl-furan moiety (e.g., halogenation or methoxy substitutions) .
  • Assays :
    • In vitro : Test cytotoxicity using MTT assays on cancer cell lines (e.g., HeLa or MCF-7).
    • In silico : Perform molecular docking with target proteins (e.g., histone deacetylases) using AutoDock Vina .
  • Data Analysis : Correlate IC₅₀ values with substituent electronegativity or lipophilicity (logP) using QSAR models.

Advanced: What methodologies are employed to assess the toxicological profile of this compound in preclinical models?

Methodological Answer:

  • In Vivo Models : Administer the compound to rodents (e.g., F344 rats) via oral gavage for 12–24 weeks. Monitor urinary bladder carcinogenesis using histopathology and loss of heterozygosity (LOH) assays .
  • Genetic Analysis : Sequence p53 mutations in tumor tissues via PCR-SSCP (single-strand conformation polymorphism) to identify carcinogenic pathways .
  • Dose-Response : Establish NOAEL (no-observed-adverse-effect level) using subchronic dosing (10–100 mg/kg/day).

Advanced: How can contradictory spectral data (e.g., NMR vs. X-ray) be resolved during structural validation?

Methodological Answer:

  • Cross-Verification :
    • Compare experimental NMR shifts with DFT-calculated chemical shifts (e.g., using Gaussian 09).
    • Re-refine X-ray data with alternative software (e.g., Olex2) to check for overfitting .
  • Dynamic Effects : Analyze temperature-dependent NMR to detect conformational flexibility that may explain discrepancies.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.